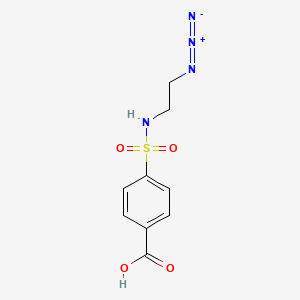

4-(2-Azidoethylsulfamoyl)benzoic acid

Description

4-(2-Azidoethylsulfamoyl)benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with an azidoethyl moiety. This compound is of significant interest in synthetic chemistry due to the reactivity of the azide group, which enables applications in click chemistry and bioconjugation. These programs facilitate the determination of molecular geometry, bond angles, and intermolecular interactions, which are critical for understanding reactivity and stability.

Properties

IUPAC Name |

4-(2-azidoethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4S/c10-13-11-5-6-12-18(16,17)8-3-1-7(2-4-8)9(14)15/h1-4,12H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLYROVIMQVNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Azidoethylsulfamoyl)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4-(2-chloroethylsulfamoyl)benzoic acid, which is then reacted with sodium azide to introduce the azido group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Chemical Reactions Analysis

4-(2-Azidoethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Azidoethylsulfamoyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions.

Biology: The azido group can be used in bioorthogonal chemistry for labeling and imaging studies, allowing researchers to track biological molecules in living systems.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethylsulfamoyl)benzoic acid depends on its specific application. In bioorthogonal chemistry, the azido group reacts with alkyne-containing molecules through the Huisgen 1,3-dipolar cycloaddition to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

Key Differences :

Crystallographic and Computational Tools

Structural analysis of benzoic acid derivatives often employs software such as SHELXL for refinement and SIR97 for direct-method structure solution . For example:

- SHELX programs are widely used for small-molecule refinement, ensuring accurate bond-length and angle measurements .

- SIR97 integrates direct methods and refinement algorithms, improving automation and efficiency in structure determination .

Research Findings and Implications

- Functional Group Impact : The azide group distinguishes this compound from benzamido derivatives, enabling its use in bioorthogonal reactions. This contrasts with the benzamido compounds, which are typically intermediates in drug synthesis .

- Synthetic Scalability : The synthesis of azide-containing compounds may face scalability challenges due to safety constraints, whereas benzamido derivatives are more amenable to large-scale production .

Biological Activity

4-(2-Azidoethylsulfamoyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group and a sulfamoyl moiety attached to a benzoic acid backbone. This unique structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The azido group can participate in bioorthogonal reactions, making it a valuable tool in chemical biology for labeling and tracking biomolecules. The sulfamoyl group may enhance solubility and bioavailability, facilitating its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Inhibition of Enzyme Activity

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of glycerol-3-phosphate acyltransferase (GPAT), which plays a critical role in lipid metabolism. Inhibition of GPAT can lead to reduced fat accumulation, making it a candidate for anti-obesity therapies .

Study on GPAT Inhibition

A study focused on the synthesis and evaluation of this compound analogs found that modifications at the 4-position significantly impacted inhibitory activity against GPAT. The most potent analog demonstrated an IC50 value that was comparable to leading GPAT inhibitors . This suggests that further optimization of the compound could yield more effective therapeutic agents.

Autophagy Modulation

Recent findings indicate that benzoic acid derivatives can enhance autophagy, a cellular process crucial for maintaining homeostasis and combating diseases such as cancer. In vitro studies showed that certain derivatives promoted autophagic flux, suggesting that this compound may have potential as an autophagy inducer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | GPAT inhibition, antimicrobial |

| 5-Substituted o-(Octanesulfonamido)benzoic acid | - | GPAT inhibition |

| 3-Chloro-4-methoxybenzoic acid | - | Autophagy induction |

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Azidoethylsulfamoyl)benzoic acid, and how can researchers address common side reactions?

Methodological Answer:

The synthesis typically involves coupling 4-sulfamoylbenzoic acid derivatives with azidoethylamine under controlled conditions. Key steps include:

- Protection of the benzoic acid group using tert-butyl esters to prevent unwanted nucleophilic substitutions .

- Azide introduction via nucleophilic displacement with sodium azide, requiring strict temperature control (<0°C) to avoid explosive side reactions .

- Deprotection using trifluoroacetic acid to regenerate the carboxylic acid group .

Common Side Reactions & Mitigation:

- Undesired azide decomposition : Minimize exposure to light and heat; use inert atmospheres.

- Ester hydrolysis during coupling : Employ anhydrous solvents (e.g., DMF) and molecular sieves to scavenge water .

Advanced: How can crystallographic software resolve structural ambiguities in azide-containing compounds during X-ray diffraction analysis?

Methodological Answer:

Azide groups often exhibit disorder in crystal structures. Strategies using SHELX and SIR97 include:

- Multi-position refinement : Model azide groups in multiple orientations using PART instructions in SHELXL .

- Restraints on bond lengths/angles : Apply DFIX and SADI constraints to maintain reasonable geometry for the azide moiety .

- Validation tools : Use WinGX’s PARST and PLATON to check for overfitting and validate hydrogen-bonding networks .

Example Workflow:

Solve phase problem via direct methods in SHELXD .

Refine with SHELXL, applying thermal displacement restraints (SIMU/DELU) for disordered azides .

Basic: What spectroscopic techniques effectively characterize sulfamoyl and azide groups, and how should overlapping signals be interpreted?

Methodological Answer:

- FT-IR : Azide stretch at ~2100 cm⁻¹ (sharp) and sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

- NMR :

- HRMS : Confirm molecular ion [M+H]⁺ and monitor azide-related fragments (e.g., N₃⁻ loss at m/z 42) .

Advanced: How does the azidoethylsulfamoyl group influence reactivity in click chemistry, and what experimental controls validate conjugation?

Methodological Answer:

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key considerations:

- Reaction Optimization : Use Cu(I)Br with TBTA ligand to prevent Cu-induced decomposition of the benzoic acid group .

- Controls :

- "No-click" control : Omit Cu catalyst to confirm reaction dependency.

- HPLC-MS : Monitor triazole formation (retention time shift + Δm/z +54 for triazole adducts) .

- Competing reactions : Check for Staudinger ligation byproducts via ³¹P NMR if phosphines are present .

Basic: What safety protocols mitigate risks associated with azide functional groups?

Methodological Answer:

- Small-scale synthesis : Limit batches to <100 mg to reduce explosion risk .

- Storage : Dilute aqueous solutions (<1% w/v) in dark, cold conditions.

- Deactivation : Quench residual azides with sodium nitrite/acid to form non-explosive nitrogen gas .

Advanced: How can computational modeling predict electronic effects of the azidoethylsulfamoyl group on benzoic acid acidity?

Methodological Answer:

- DFT Calculations (e.g., Gaussian 16):

- Optimize geometry at B3LYP/6-31G(d) level .

- Calculate pKa via proton affinity differences between conjugate acid/base forms .

- Comparative Analysis : Compare with analogs (e.g., sulfonamide vs. carboxy derivatives) to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.